
Cyclohexyl(1-hydroxycycloheptyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(1-hydroxycycloheptyl)acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring, a hydroxycycloheptyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl(1-hydroxycycloheptyl)acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the cyclohexyl and hydroxycycloheptyl intermediates, followed by their coupling with acetic acid under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl(1-hydroxycycloheptyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexyl(1-oxocycloheptyl)acetic acid.
Reduction: Formation of cyclohexyl(1-hydroxycycloheptyl)methanol.
Substitution: Formation of cyclohexyl(1-amino-cycloheptyl)acetic acid.
Scientific Research Applications
Cyclohexyl(1-hydroxycycloheptyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of cyclohexyl(1-hydroxycycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. For example, its hydroxy group can form hydrogen bonds with active sites, altering enzyme function and affecting metabolic pathways.
Comparison with Similar Compounds
- Cyclohexylacetic acid
- Cycloheptylacetic acid
- Hydroxycyclohexylacetic acid
Comparison: Cyclohexyl(1-hydroxycycloheptyl)acetic acid is unique due to its combined cyclohexyl and hydroxycycloheptyl structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and specificity in various applications.
Properties
CAS No. |
92791-19-0 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
2-cyclohexyl-2-(1-hydroxycycloheptyl)acetic acid |
InChI |
InChI=1S/C15H26O3/c16-14(17)13(12-8-4-3-5-9-12)15(18)10-6-1-2-7-11-15/h12-13,18H,1-11H2,(H,16,17) |
InChI Key |
XQOUFQTXPZMJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C(C2CCCCC2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


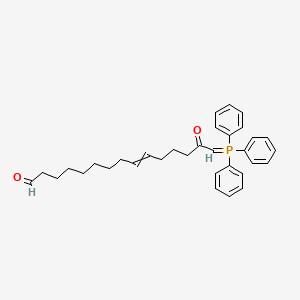
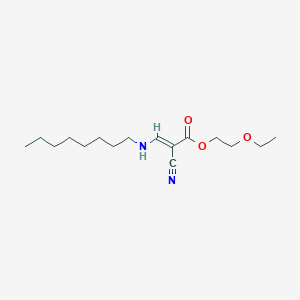
![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)
![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)
![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)

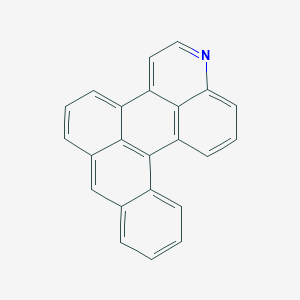
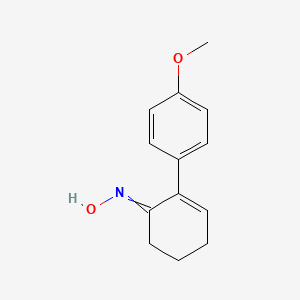
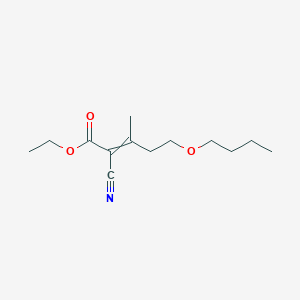
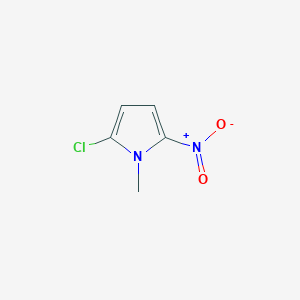

![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)
![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
